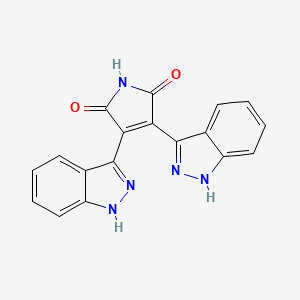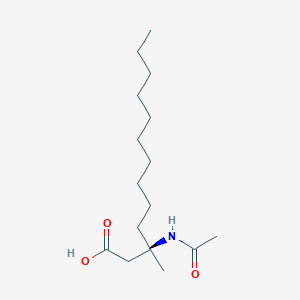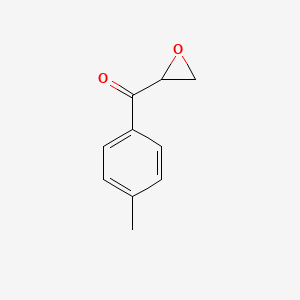![molecular formula C21H25BrN2O B15171056 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide CAS No. 874888-98-9](/img/structure/B15171056.png)
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide core, and a cyclohexylmethyl group attached to the nitrogen atom of the amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond involves the reaction of the brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- 3-Bromo-N-(3-chlorophenyl)-N-(4-methylcyclohexyl)benzamide
- 3-Bromo-N-cyclohexyl-N-methylbenzamide
Uniqueness
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
874888-98-9 |
|---|---|
分子式 |
C21H25BrN2O |
分子量 |
401.3 g/mol |
IUPAC名 |
3-bromo-N-[4-[(cyclohexylmethylamino)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H25BrN2O/c22-19-8-4-7-18(13-19)21(25)24-20-11-9-17(10-12-20)15-23-14-16-5-2-1-3-6-16/h4,7-13,16,23H,1-3,5-6,14-15H2,(H,24,25) |
InChIキー |
HWJRWFJDRAFGLT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)


